Wilfornine A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

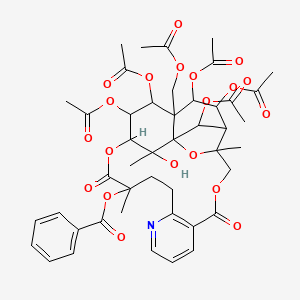

[19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDNHPICMWQYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H51NO20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317841 |

Source

|

| Record name | Wilfornine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345954-00-9 |

Source

|

| Record name | Wilfornine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345954-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wilfornine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Wilfornine A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfornine A, a sesquiterpene pyridine (B92270) alkaloid, has been identified as a constituent of the traditional Chinese medicinal plant Tripterygium wilfordii. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and spectroscopic data of this compound. Furthermore, it elucidates the inhibitory activity of related compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical target in inflammatory and autoimmune diseases. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound is a naturally occurring compound isolated from the roots of Tripterygium wilfordii Hook. f., a member of the Celastraceae family.[1][2] This plant, commonly known as "Thunder God Vine," has a long history of use in traditional Chinese medicine for treating a variety of autoimmune and inflammatory conditions.[1] The roots of T. wilfordii are a rich source of various bioactive molecules, including a class of compounds known as sesquiterpene pyridine alkaloids, to which this compound belongs.[1][2]

Isolation Methodology

The isolation of this compound from the roots of Tripterygium wilfordii is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the successful isolation of a series of sesquiterpene pyridine alkaloids, including a compound designated as wilfordatine A, which is understood to be synonymous with this compound for the purposes of this guide.[1]

Extraction

The initial step involves the extraction of crude alkaloids from the dried and powdered roots of T. wilfordii.

Experimental Protocol:

-

The air-dried and powdered roots of Tripterygium wilfordii (10 kg) are extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature, with each extraction lasting 24 hours.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction is subjected to an acid-base extraction. It is dissolved in 0.5% hydrochloric acid and then extracted with ethyl acetate.

-

The acidic aqueous layer is then basified with 5% sodium hydroxide (B78521) to a pH of 9-10 and subsequently extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is then subjected to a series of chromatographic techniques to isolate this compound.

Experimental Protocol:

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield several fractions.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a chloroform-methanol (1:1, v/v) mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water, often with a small percentage of a modifier like formic acid.

Below is a visual representation of the isolation workflow:

Structural Elucidation Data

The structure of this compound has been determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound (reported as wilfordatine A) in CDCl₃.[1]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Sesquiterpene Moiety | ||

| 1 | 48.2 | 2.58 (d, 14.0) |

| 2 | 70.1 | 4.95 (dd, 14.0, 3.5) |

| 3 | 74.9 | 5.40 (d, 3.5) |

| 4 | 85.1 | - |

| 5 | 78.9 | - |

| 6 | 73.0 | 5.58 (s) |

| 7 | 41.6 | 2.15 (m), 2.35 (m) |

| 8 | 70.8 | 5.25 (t, 3.0) |

| 9 | 80.2 | - |

| 10 | 45.3 | - |

| 11 | 17.5 | 1.60 (s) |

| 12 | 24.8 | 1.45 (s) |

| 13 | 62.9 | 4.30 (d, 12.0), 4.65 (d, 12.0) |

| 14 | 15.2 | 1.15 (s) |

| 15 | - | - |

| Pyridine Moiety | ||

| 2' | 164.5 | - |

| 3' | 129.5 | - |

| 4' | 139.1 | 8.85 (d, 5.0) |

| 5' | 126.8 | 8.20 (d, 5.0) |

| 6' | 152.8 | 9.20 (s) |

| 7' | 170.1 | - |

Biological Activity and Signaling Pathway

Sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii, including compounds structurally related to this compound, have demonstrated significant immunosuppressive activities.[1][2] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several sesquiterpene pyridine alkaloids from T. wilfordii have been shown to inhibit the activation of the NF-κB pathway in LPS-induced cells.[1][2] This inhibitory action is a promising avenue for the development of novel anti-inflammatory and immunosuppressive agents.

The diagram below illustrates the inhibitory effect of these compounds on the NF-κB signaling pathway.

References

An In-depth Technical Guide to Wilfornine A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfornine A, a complex sesquiterpene pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii Hook. f., has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation and for assessing its biological activity are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory properties, specifically its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, visualized through detailed diagrams.

Chemical Structure and Physicochemical Properties

This compound is a structurally intricate natural product belonging to the sesquiterpenoid class of compounds. Its chemical identity is established by its unique molecular formula and precise molecular weight.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 345954-00-9 | [1][][3] |

| Molecular Formula | C45H51NO20 | [1][][3] |

| Molecular Weight | 925.89 g/mol | [1][][3] |

| Physical Description | Powder | [4] |

| Purity | ≥95% (HPLC) | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [4] |

Chemical Structure:

The 2D chemical structure of this compound is characterized by a complex polycyclic system, incorporating a pyridine ring and multiple ester functional groups.

(Image generated based on data from supplier websites)

(Image generated based on data from supplier websites)

Biological Activity: Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism of its anti-inflammatory action involves the inhibition of pro-inflammatory cytokine production.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to interfere with this pathway, thereby reducing the expression of inflammatory mediators.[1] The total alkaloids from Tripterygium wilfordii, including compounds structurally related to this compound, have been demonstrated to inhibit the NF-κB signaling pathway.[5] Studies on other sesquiterpene pyridine alkaloids from the same plant have shown potent inhibitory effects on the NF-κB pathway in lipopolysaccharide (LPS)-induced cells.[6][7] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, is another critical regulator of inflammation. This compound is suggested to exert its anti-inflammatory effects by modulating this pathway.[] While direct studies on this compound are limited, related compounds and extracts from Tripterygium wilfordii have been shown to affect MAPK signaling. The modulation of this pathway by this compound likely contributes to the suppression of inflammatory responses.

Figure 2: Proposed modulation of the MAPK pathway by this compound.

Experimental Protocols

Bioassay-Guided Isolation of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii

The following is a general protocol for the isolation of sesquiterpene pyridine alkaloids, including this compound, from the roots of Tripterygium wilfordii. This process typically involves extraction, partitioning, and chromatographic separation.

Figure 3: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered roots of Tripterygium wilfordii are extracted with ethanol.[7]

-

Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning procedure to separate the total alkaloids. The extract is dissolved in an acidic solution and then washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.[7]

-

Chromatographic Separation: The total alkaloid fraction is then subjected to multiple steps of column chromatography, often using octadecylsilyl (ODS) silica (B1680970) gel.[7]

-

Purification: Final purification of individual alkaloids, including this compound, is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[7]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D NMR and high-resolution mass spectrometry.[8]

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This protocol describes a common in vitro assay to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known NO inhibitor).

-

NO Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.[8]

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[8]

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate its detailed mechanism of action, including the identification of its direct molecular targets. In vivo studies are also necessary to evaluate its efficacy and safety profile in animal models of inflammatory diseases. The development of efficient synthetic routes for this compound and its analogs would also be crucial for advancing its therapeutic potential.

References

- 1. This compound | 345954-00-9 | VNA95400 | Biosynth [biosynth.com]

- 3. 345954-00-9 | this compound [albtechnology.com]

- 4. CAS 345954-00-9 | this compound [phytopurify.com]

- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Wilfornine A Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic data of Wilfornine A, a complex alkaloid of interest to researchers in natural product chemistry and drug development, has yielded no specific experimental values for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra in publicly accessible scientific databases and literature.

Despite extensive queries for the compound's ¹H NMR, ¹³C NMR, mass spectrum, and IR spectrum, as well as searches for its original isolation and structure elucidation papers, no specific datasets were retrieved. This suggests that the detailed spectroscopic characterization of this compound may be located in specialized, proprietary databases, or in older, non-digitized literature that is not readily accessible through standard search protocols.

For researchers, scientists, and drug development professionals seeking this information, the primary recourse would be to consult specialized chemical structure and spectroscopy databases, which may require institutional subscriptions. Alternatively, direct contact with research groups that have historically worked on the isolation and characterization of alkaloids from the Tripterygium wilfordii plant, the natural source of this compound, may provide access to the sought-after data.

In the absence of the core spectroscopic data, this guide will provide a generalized framework of the experimental protocols and data interpretation workflows typically employed in the spectroscopic analysis of novel natural products like this compound.

Experimental Protocols: A Generalized Approach

The following sections detail the standard methodologies for obtaining NMR, MS, and IR spectra for a novel natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Data Acquisition:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Provides information about the number of different types of carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or Attenuated Total Reflectance - ATR), a liquid (as a thin film between salt plates), or in solution.

-

Data Acquisition: An infrared spectrometer passes a beam of infrared light through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.

-

Data Interpretation: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O, O-H, N-H).

Data Presentation: Illustrative Tables

While specific data for this compound could not be located, the following tables illustrate how such data would be presented.

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| e.g., 5.80 | d | 8.0 | 1H | H-1 |

| e.g., 4.25 | dd | 8.0, 4.5 | 1H | H-2 |

| e.g., 3.50 | s | 3H | OCH₃ |

Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

| δ (ppm) | Assignment |

| e.g., 172.5 | C=O |

| e.g., 145.0 | C-4a |

| e.g., 52.3 | OCH₃ |

Table 3: Illustrative Mass Spectrometry Data

| Technique | m/z | Formula | Ion |

| HR-ESI-MS | e.g., 543.2109 | C₂₉H₃₅NO₉ | [M+H]⁺ |

Table 4: Illustrative IR Data (KBr)

| ν (cm⁻¹) | Intensity | Assignment |

| e.g., 3450 | br, s | O-H stretch |

| e.g., 1740 | s | C=O stretch (ester) |

| e.g., 1650 | m | C=C stretch |

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for spectroscopic analysis and data interpretation.

Wilfornine A: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Sesquiterpenoid Alkaloid

Abstract

Wilfornine A, a complex sesquiterpenoid alkaloid isolated from Tripterygium wilfordii, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and mechanisms of action. With a focus on its potential applications in oncology and immunology, this document furnishes researchers, scientists, and drug development professionals with detailed information, including experimental protocols and key quantitative data, to facilitate further investigation into this promising natural product.

Chemical and Physical Properties

This compound is a naturally occurring compound belonging to the pyridine (B92270) alkaloid class. Its intricate structure and chemical properties are fundamental to its biological activity.

| Property | Value | Citation |

| CAS Number | 345954-00-9 | [1] |

| Molecular Formula | C₄₅H₅₁NO₂₀ | [1] |

| Molecular Weight | 925.89 g/mol | [1] |

| Class | Sesquiterpenoid Alkaloid |

Biological Activity and Therapeutic Potential

This compound has demonstrated potent bioactivity in preclinical studies, positioning it as a candidate for further investigation in two primary therapeutic areas: oncology and autoimmune diseases.

Anticancer Activity: Overcoming Cisplatin (B142131) Resistance

Recent studies have highlighted the potential of this compound in the context of ovarian cancer, particularly in overcoming resistance to conventional chemotherapy. The compound is an alkaloid component of Tripterygium wilfordii polyglycosides (TWP), which has shown significant anti-tumor effects. Research indicates that this compound contributes to the synergistic effects of TWP in inhibiting ovarian cancer cell proliferation and reversing cisplatin resistance.[2]

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties, primarily through the suppression of the adaptive immune response. It has been shown to inhibit the activation and proliferation of T-cells.[1] This activity suggests its potential therapeutic utility in the management of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus, where an overactive T-cell response is a key pathological feature.[1]

Mechanism of Action

The biological activities of this compound are underpinned by its interaction with specific molecular targets and signaling pathways.

Inhibition of PTPN11 and Downstream Signaling

A primary mechanism of action for this compound in its anticancer effects is the inhibition of the protein tyrosine phosphatase, non-receptor type 11 (PTPN11), also known as SHP2. Molecular docking studies have revealed a strong binding affinity of this compound to PTPN11, with a predicted binding energy of -7.8 kcal/mol.[2] PTPN11 is a critical signaling node, and its inhibition by this compound leads to the coordinated suppression of several downstream pro-survival pathways, including:

The simultaneous inhibition of these pathways is believed to be a key factor in overcoming cisplatin resistance in ovarian cancer cells.[2]

Modulation of the NF-κB Signaling Pathway

In the context of its immunomodulatory effects, this compound has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its inhibition by this compound contributes to the suppression of T-cell activation and proliferation. This is also linked to a disruption in the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell propagation.[1] Although the precise IC₅₀ value for this compound's inhibition of NF-κB is not yet definitively established, studies on total alkaloids from Tripterygium wilfordii, which include this compound, have demonstrated potent NF-κB inhibitory activity.[3][4]

Experimental Protocols

The following sections provide an overview of key experimental methodologies that have been or could be employed to investigate the biological activities of this compound.

UPLC/Q-TOF-MS for Quantification

A robust method for the quantitative analysis of this compound in biological matrices or herbal preparations involves Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS).

Sample Preparation (General):

-

Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.22 µm filter before injection.

Chromatographic Conditions (Example for Tripterygium wilfordii alkaloids):

-

Column: Waters ACQUITY UPLC XBridge BEH C18 (2.1 × 50 mm, 1.7 μm)[2]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[2]

-

Flow Rate: 0.3 mL/min[2]

-

Column Temperature: 35 °C[2]

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[2]

-

Source Temperature: 350 °C[2]

-

Capillary Voltage: 3500 V[2]

-

Mass Range: m/z 50–1200[2]

Cell Viability Assay (CCK-8)

To assess the cytotoxic effects of this compound on cancer cells, a Cell Counting Kit-8 (CCK-8) assay can be utilized.

-

Seed cells (e.g., ovarian cancer cell lines) in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate overnight.[2]

-

Treat the cells with varying concentrations of this compound (and/or in combination with other agents like cisplatin) for a specified duration (e.g., 24 hours).[2]

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37 °C.[2]

-

Measure the absorbance at 450 nm using a microplate reader.[2]

NF-κB Luciferase Reporter Assay

To quantify the inhibitory effect of this compound on the NF-κB signaling pathway, a luciferase reporter assay is a standard method.

-

Transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing an NF-κB binding site.[4]

-

Plate the transfected cells in a 48-well plate and allow them to adhere.[4]

-

Pre-treat the cells with different concentrations of this compound for a designated period.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for 24 hours.[4]

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[4]

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a compelling natural product with multifaceted biological activities. Its ability to inhibit key signaling nodes like PTPN11 and modulate the NF-κB pathway provides a strong rationale for its further development as a potential therapeutic agent in oncology and immunology. This guide offers a foundational resource for researchers to design and execute further studies aimed at fully elucidating the therapeutic potential and clinical applications of this compound.

References

- 1. This compound | 345954-00-9 | VNA95400 | Biosynth [biosynth.com]

- 2. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Tripterygium wilfordii Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine that has been a staple in traditional Chinese medicine for centuries, utilized for its potent anti-inflammatory and immunosuppressive properties in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] Modern scientific investigation has identified a diverse array of bioactive compounds within this plant, with alkaloids being a significant class demonstrating a broad spectrum of pharmacological effects. These alkaloids, alongside other constituents like diterpenoids and triterpenoids, contribute to the plant's therapeutic efficacy.[1][3] This technical guide provides an in-depth exploration of the biological activities of Tripterygium wilfordii alkaloids, focusing on their anti-inflammatory, anticancer, and immunosuppressive actions. We will delve into the molecular mechanisms, present quantitative data, detail experimental protocols, and visualize the complex signaling pathways involved.

The primary alkaloids found in Tripterygium wilfordii can be categorized mainly as sesquiterpene pyridine (B92270) alkaloids.[1] These complex molecules have garnered significant interest for their potent biological activities and diverse structures.[4] This guide will focus on the activities of these alkaloids, as well as the well-studied compounds triptolide (B1683669) and celastrol, which, while being a diterpenoid and triterpenoid (B12794562) respectively, are often discussed in the context of the plant's overall alkaloid-driven activity.[5][6]

Anti-inflammatory Activity

Alkaloids from Tripterygium wilfordii exhibit significant anti-inflammatory effects, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The total alkaloids from T. wilfordii have been shown to significantly reduce paw swelling and suppress articular cartilage degeneration in animal models of arthritis.[7] This effect is associated with a marked reduction in the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[7]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potential of specific sesquiterpene pyridine alkaloids has been quantified through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage cell lines (RAW264.7).

| Compound | Assay System | IC50 (µM) | Reference |

| Tripterygiumine S (1) | NO Production in RAW264.7 cells | 2.99 - 28.80 | [8] |

| Compound 5 (from study) | NO Production in RAW264.7 cells | 2.99 - 28.80 | [8] |

| Compound 19 (from study) | NO Production in RAW264.7 cells | 2.99 - 28.80 | [8] |

Mechanism of Anti-inflammatory Action

The primary mechanism underlying the anti-inflammatory effects of Tripterygium wilfordii alkaloids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][9] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9] By inhibiting the NF-κB pathway, these alkaloids effectively dampen the inflammatory cascade.

Figure 1: Inhibition of the NF-κB signaling pathway by Tripterygium wilfordii alkaloids.

Anticancer Activity

Several alkaloids and other compounds from Tripterygium wilfordii have demonstrated potent anticancer activities against a variety of cancer cell lines.[3][10][11] These compounds exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of tumor invasion and metastasis.

Quantitative Data for Anticancer Activity

The anticancer efficacy of celastrol, a prominent triterpenoid from Tripterygium wilfordii, has been evaluated against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Celastrol | A549 | Lung Cancer | 2.12 | [11] |

Mechanism of Anticancer Action

The anticancer mechanisms of Tripterygium wilfordii compounds are multifaceted. Triptolide, for instance, is known to induce apoptosis and inhibit tumor growth.[10] A study on a standardized extract of T. wilfordii polyglycosides (TWP), which contains a significant alkaloid fraction, revealed that it can overcome cisplatin (B142131) resistance in ovarian cancer.[5][6] This is achieved through the coordinated inhibition of multiple signaling pathways, including PI3K-AKT, JAK-STAT, and ERK-MAPK, which are critical for cancer cell survival and proliferation.[5][6]

Figure 2: Multi-target inhibition of cancer cell signaling pathways by T. wilfordii alkaloids.

Immunosuppressive Activity

The immunosuppressive effects of Tripterygium wilfordii are central to its traditional use in autoimmune disorders.[1][2] The alkaloids and other compounds from this plant can modulate the activity of various immune cells, including lymphocytes, and inhibit the production of inflammatory cytokines.[12][13][14]

Quantitative Data for Immunosuppressive Activity

The immunosuppressive activity of total alkaloids and specific sesquiterpene pyridine alkaloids has been assessed by their ability to inhibit the NF-κB pathway in HEK293 cells.

| Compound | Assay System | IC50 | Reference |

| Total Alkaloids (TA) | NF-κB Inhibition in HEK293 cells | 7.25 µg/mL | [4] |

| Wilfordatine E (5) | NF-κB Inhibition in HEK293 cells | 8.75 µM | [4] |

| Tripfordine A (11) | NF-κB Inhibition in HEK293 cells | 0.74 µM | [4] |

| Wilforine (16) | NF-κB Inhibition in HEK293 cells | 15.66 µM | [4] |

Mechanism of Immunosuppressive Action

The immunosuppressive mechanism of Tripterygium wilfordii alkaloids is closely linked to their anti-inflammatory actions, with the inhibition of NF-κB being a key convergence point.[4] By suppressing NF-κB activation, these compounds can inhibit T-cell activation and the expression of crucial cytokines like Interleukin-2 (IL-2), which is vital for lymphocyte proliferation.[12] Triptolide has been shown to inhibit lymphocyte activation at the transcriptional level.[12]

Figure 3: Inhibition of T-cell activation by Tripterygium wilfordii alkaloids.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is used to quantify the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[15]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[16]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloids for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.[16]

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[16]

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[16]

-

-

Data Analysis: The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[17]

-

Compound Treatment: Treat the cells with various concentrations of the test alkaloids for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key proteins in a signaling pathway.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., BV-2 microglial cells) and treat them with the test alkaloids with or without a stimulant (e.g., LPS) for the desired time.[18]

-

Protein Extraction:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE:

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, IκBα) overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

The alkaloids from Tripterygium wilfordii represent a rich source of bioactive molecules with significant therapeutic potential. Their potent anti-inflammatory, anticancer, and immunosuppressive activities are underpinned by their ability to modulate multiple, critical cellular signaling pathways. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of these promising natural products. Further investigation into the structure-activity relationships, bioavailability, and potential for derivatization of these alkaloids will be crucial in translating their pharmacological properties into safe and effective clinical therapies.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of total alkaloids of Tripterygium wilfordii Hook f. on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Natural Products as Anticancer Agents: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro immunosuppressive and cytotoxic activities of Tripterygium wilfordii extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunosuppressive sesquiterpenes from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bds.berkeley.edu [bds.berkeley.edu]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. novusbio.com [novusbio.com]

An In-depth Technical Guide on the Immunosuppressive Effects of Bioactive Compounds from Tripterygium wilfordii

Executive Summary

Initial research into the immunosuppressive effects of "Wilfornine A" did not yield specific findings for a compound under this name, suggesting it may be a rare or potentially misidentified substance. However, extensive research is available on the potent immunosuppressive compounds derived from the medicinal plant Tripterygium wilfordii (TwHF). This technical guide therefore focuses on the well-documented bioactive constituents of Tripterygium wilfordii, with a particular emphasis on triptolide (B1683669) , a primary active ingredient known for its profound anti-inflammatory and immunosuppressive properties.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, quantitative data on immunosuppressive activity, and detailed experimental protocols for studying these effects. The primary mechanism of action for triptolide involves the modulation of the NF-κB signaling pathway, a key regulator of immune responses.[2][4]

Data Presentation: Quantitative Analysis of Immunosuppressive Activity

The following tables summarize the quantitative data on the immunosuppressive effects of well-characterized compounds. While specific IC50 values for triptolide were not consistently available across the initial search results, the tables provide a template for presenting such data, with representative values for Cyclosporin (B1163) A, another potent immunosuppressant, for comparative purposes.

Table 1: In Vitro Immunosuppressive Activity of Cyclosporin A

| Assay | Cell Type | Stimulant | Endpoint | IC50 (µg/L) | Reference |

| Cytokine Production | Human Whole Blood | PHA | IL-2 Inhibition | 345 | [5] |

| Cytokine Production | Human Whole Blood | PHA | IFN-γ Inhibition | 309 | [5] |

| T Cell Activation | Human Whole Blood | PHA | CD154 Expression | 385 | [5] |

| T Cell Activation | Human Whole Blood | PHA | CD71 Expression | 487 | [5] |

| T Cell Proliferation | Human T Cells | Anti-CD3/CD28 | [3H]-Thymidine Uptake | 294 | [5] |

| T Cell Proliferation | Human T Cells | Various Costimulatory Signals | [3H]-Thymidine Uptake | 0.2 - >1000 ng/mL | [6] |

Table 2: In Vivo Immunosuppressive Activity of Cyclosporin A

| Animal Model | Graft Type | Dosing | Outcome | Result | Reference |

| Rat | Renal Allograft | 5 mg/kg/day (oral) | Suppression of rejection | Complete suppression | [7] |

| Rat | Renal Allograft | ≤ 2 mg/kg/day (oral) | Suppression of rejection | No effect | [7] |

| Rabbit | Skin Allograft | 5-10 mg/kg/day | Prolonged graft survival | Significant prolongation | [8] |

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary immunosuppressive mechanism of triptolide from Tripterygium wilfordii is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Triptolide has been shown to inhibit the transcriptional activation of NF-κB.[4]

References

- 1. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chinese anti-inflammatory and immunosuppressive herbal remedy Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the immunosuppressive properties of cyclosporin a in rats receiving renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Studies on the Mechanism of Action of Wilfornine A

A comprehensive search of publicly available scientific literature and research databases did not yield any specific studies on the mechanism of action of a compound identified as "Wilfornine A."

This suggests that "this compound" may be a novel or less-studied compound for which research findings have not yet been published or widely disseminated. It is also possible that there may be an alternative name or a misspelling of the compound .

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify Compound Name: Double-check the spelling and any potential alternative names or classifications for "this compound."

-

Consult Proprietary Databases: If you have access to internal or proprietary chemical and biological databases, a search within those resources may yield relevant information.

-

Conduct Preliminary In Vitro Screens: If you are in possession of the compound, a logical first step would be to conduct broad-spectrum in vitro assays to identify potential biological activities. This could include:

-

Cytotoxicity assays against a panel of cancer cell lines to assess potential anti-cancer effects.

-

Anti-inflammatory assays to measure the inhibition of key inflammatory mediators (e.g., cytokines, prostaglandins).

-

Immunosuppressive assays to determine the effect on lymphocyte proliferation and function.

-

Enzyme inhibition assays targeting common drug targets.

-

-

Engage in Target Identification Studies: Should preliminary screens reveal significant activity, subsequent studies would focus on identifying the molecular target(s) of this compound. Techniques such as affinity chromatography, proteomics, and genetic screens can be employed.

Without any existing data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the mechanism of action of this compound.

We encourage the user to provide an alternative compound for which a similar in-depth technical guide can be generated, should the information be publicly available.

Wilfornine A: A Potential Modulator of T-Cell Activation and Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine".[1][2] This plant has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[3][4] While extensive research has focused on other constituents of Tripterygium wilfordii, such as triptolide, the specific biological activities of this compound, particularly its impact on the immune system, remain largely uncharacterized in publicly available scientific literature. This guide synthesizes the current understanding of the immunosuppressive effects of compounds from Tripterygium wilfordii on T-lymphocytes, providing a framework for investigating the potential therapeutic applications of this compound.

The Role of Tripterygium wilfordii Alkaloids in T-Cell Inhibition

Extracts and various purified compounds from Tripterygium wilfordii have demonstrated potent immunosuppressive and anti-inflammatory properties.[4] These effects are largely attributed to the inhibition of T-cell and B-cell proliferation and the suppression of pro-inflammatory cytokine production.[4][5]

Inhibition of T-Cell Proliferation and Cytokine Production

Studies on extracts from Tripterygium wilfordii have shown a significant reduction in the proliferation of T-cells stimulated by antigens and mitogens.[5] This inhibition is accompanied by a decrease in the production of crucial cytokines for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[5] Furthermore, some studies suggest that these compounds can influence the balance of T-cell subsets, such as the CD4+/CD8+ ratio.[6]

Impact on Key Signaling Pathways

The immunosuppressive actions of Tripterygium wilfordii constituents are linked to their interference with critical intracellular signaling pathways that govern T-cell activation. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are prominent targets.[6][7] Inhibition of these pathways can lead to a downstream reduction in the expression of genes essential for T-cell activation, differentiation, and survival.

Quantitative Data on Immunosuppressive Activity of Related Compounds

While specific IC50 values for this compound on T-cell proliferation are not available, research on other sesquiterpene pyridine (B92270) alkaloids from Tripterygium wilfordii provides valuable insight into the potential potency of this class of compounds. The following table summarizes the inhibitory concentrations of total alkaloids (TA) and specific compounds on the NF-κB pathway, a key signaling cascade in T-cell activation.[3][7]

| Compound/Extract | Target Pathway | Cell Line | IC50 Value |

| Total Alkaloids (TA) | NF-κB | HEK293/NF-κB-Luc | 7.25 µg/mL |

| Compound 5 (a sesquiterpene pyridine alkaloid) | NF-κB | HEK293/NF-κB-Luc | 8.75 µM |

| Compound 11 (a sesquiterpene pyridine alkaloid) | NF-κB | HEK293/NF-κB-Luc | 0.74 µM |

| Compound 16 (a sesquiterpene pyridine alkaloid) | NF-κB | HEK293/NF-κB-Luc | 15.66 µM |

Data sourced from a study on the immunosuppressive effects of sesquiterpene pyridine alkaloids from Tripterygium wilfordii.[3]

Experimental Protocols for Assessing T-Cell Inhibition

To investigate the effects of this compound on T-cell activation and proliferation, a series of established in vitro assays can be employed. The following protocols provide a detailed methodology for such an investigation.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation, and the inhibitory effect of a test compound.

a. Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

b. Stimulation and Treatment:

-

Plate the purified T-cells in 96-well flat-bottom plates.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, or with mitogens such as phytohemagglutinin (PHA).

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Cyclosporin A).

c. Proliferation Measurement (CFSE Dilution Assay):

-

Prior to stimulation, label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

After a 3-5 day incubation period, harvest the cells.

-

Analyze the CFSE fluorescence of the cells using flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Cytokine Production Assay (ELISA)

This assay quantifies the production of key cytokines, such as IL-2 and Interferon-gamma (IFN-γ), which are critical for T-cell function.

a. Cell Culture and Supernatant Collection:

-

Culture purified T-cells with or without stimulation and in the presence of varying concentrations of this compound, as described in the proliferation assay.

-

After 24-72 hours, collect the cell culture supernatants.

b. ELISA Procedure:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-2 and IFN-γ.

-

Follow the manufacturer's instructions to measure the concentration of these cytokines in the collected supernatants.

NFAT Reporter Gene Assay

This assay assesses the activity of the calcineurin-NFAT signaling pathway, a primary target for many immunosuppressive drugs.

a. Cell Line:

-

Utilize a Jurkat T-cell line stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter.

b. Assay Procedure:

-

Plate the Jurkat-NFAT reporter cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a combination of a phorbol (B1677699) ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin) to activate the NFAT pathway.

-

After incubation, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NFAT pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in T-cell activation and a general workflow for screening immunosuppressive compounds.

Caption: Simplified T-Cell Receptor (TCR) signaling pathway.

Caption: Workflow for assessing this compound's immunosuppressive activity.

Conclusion

This compound, as a constituent of the immunomodulatory plant Tripterygium wilfordii, holds potential as an inhibitor of T-cell activation and proliferation. While direct experimental evidence is currently lacking, the well-documented effects of related alkaloids from the same plant provide a strong rationale for its investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate the immunosuppressive properties of this compound and its potential as a novel therapeutic agent for autoimmune and inflammatory disorders. Future studies are essential to elucidate the specific mechanisms of action and to quantify the in vitro and in vivo efficacy of this compound.

References

- 1. This compound | CAS:345954-00-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:345954-00-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of an extract of the Chinese herbal remedy Tripterygium wilfordii Hook F on human immune responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Interference of Wilfornine A with the NF-kB Signaling Pathway

Introduction

Wilfornine A is a complex triterpenoid (B12794562) derived from Tripterygium wilfordii, a plant with a long history in traditional medicine for its anti-inflammatory and immunosuppressive properties. The molecular mechanisms underlying the therapeutic effects of compounds from this plant are a subject of intense research. A central pathway implicated in inflammation and immune responses is the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide explores the putative mechanisms by which this compound and related compounds interfere with this critical pathway.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors are pivotal regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[1] In most unstimulated cells, NF-κB dimers, typically a heterodimer of p65 (RelA) and p50 subunits, are held in an inactive state in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a key member.

Activation of the canonical NF-κB pathway is initiated by a wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs).[2] These stimuli lead to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the translocation of the active p65/p50 heterodimer into the nucleus.[3] Once in the nucleus, NF-κB binds to specific κB sites in the promoter and enhancer regions of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like COX-2 and iNOS.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolidenol, isolated from Tripterygium wilfordii, disrupted NF-κB/COX-2 pathway by targeting ATP-binding sites of IKKβ in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Wilfornine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a sesquiterpenoid pyridine (B92270) alkaloid isolated from Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine for its potent anti-inflammatory and immunosuppressive properties. While extensive research has been conducted on the crude extracts of Tripterygium wilfordii and its major bioactive components like triptolide (B1683669) and celastrol, specific in vitro studies on isolated this compound are less abundant. This technical guide summarizes the available data on the in vitro bioactivity of this compound and provides a broader context by detailing the activities of Tripterygium wilfordii extracts and its other key alkaloids. This information is intended to guide further research and drug development efforts targeting inflammatory and autoimmune diseases, as well as cancer.

Data Presentation: Quantitative Bioactivity Data

Due to the limited number of studies focusing solely on this compound, this section presents available quantitative data for this compound alongside the bioactivity of total alkaloid extracts from Tripterygium wilfordii and other significant sesquiterpenoid pyridine alkaloids from the plant. This comparative approach provides valuable context for the potential efficacy of this compound.

Table 1: Immunosuppressive Activity of Tripterygium wilfordii Alkaloids

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| This compound (15) | NF-κB Inhibition | HEK293/NF-κB-Luc | Not Potent | [1] |

| Total Alkaloids (TA) | NF-κB Inhibition | HEK293/NF-κB-Luc | 7.25 µg/mL | [1] |

| Tripfordine A (11) | NF-κB Inhibition | HEK293/NF-κB-Luc | 0.74 µM | [1] |

| Wilforine (16) | NF-κB Inhibition | HEK293/NF-κB-Luc | 15.66 µM | [1] |

| Wilfordatine E | NF-κB Inhibition | HEK293/NF-κB-Luc | 8.75 µM | [2] |

Table 2: Cytotoxic Activity of Sesquiterpenoid Alkaloids from Tripterygium wilfordii

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Cangorin K (1) | SMMC7721 (Hepatocellular Carcinoma) | 0.26 | [3] |

| Cangorin K (1) | LN229 (Glioblastoma) | 0.50 | [3] |

| Dimacroregeline C (2) | SMMC7721 (Hepatocellular Carcinoma) | 9.67 | [3] |

| Dimacroregeline C (2) | LN229 (Glioblastoma) | 7.38 | [3] |

| Dimacroregeline D (3) | SMMC7721 (Hepatocellular Carcinoma) | 5.43 | [3] |

| Dimacroregeline D (3) | LN229 (Glioblastoma) | 6.21 | [3] |

| Known Sesquiterpenoid (4) | SMMC7721 (Hepatocellular Carcinoma) | 3.12 | [3] |

| Known Sesquiterpenoid (4) | LN229 (Glioblastoma) | 4.89 | [3] |

| Known Sesquiterpenoid (5) | LN229 (Glioblastoma) | 5.17 | [3] |

Table 3: Cytotoxic Activity of Flavonol Glycoside from Tripterygium wilfordii Leaves

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Kaempferol 3-O-trans-p-coumaroyl-7-O-α-ʟ-rhamnoside (1) | HepG2 (Hepatocellular Carcinoma) | 6.8 ± 1.6 | [4] |

| Kaempferol 3-O-trans-p-coumaroyl-7-O-α-ʟ-rhamnoside (1) | Hep3B (Hepatocellular Carcinoma) | 4.2 ± 1.3 | [4] |

| Known Compound (4) | HepG2 (Hepatocellular Carcinoma) | 16.1 ± 2.3 | [4] |

| Known Compound (4) | Hep3B (Hepatocellular Carcinoma) | 10.7 ± 1.8 | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below to facilitate replication and further investigation.

NF-κB Inhibition Assay[1]

-

Cell Line: HEK293 cells stably transfected with a pNF-κB-Luc reporter gene (HEK293/NF-κB-Luc).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free DMEM containing various concentrations of the test compounds (e.g., this compound, Total Alkaloids). After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.

-

Luciferase Assay: After stimulation, the medium is removed, and cells are lysed. The luciferase activity in the cell lysates is measured using a luciferase assay kit according to the manufacturer's instructions. Luminescence is quantified using a microplate reader.

-

Data Analysis: The inhibitory rate is calculated as [(Luminescence_control - Luminescence_sample) / Luminescence_control] × 100%. The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined from the dose-response curve.

Cytotoxicity Assay (CCK-8)[3]

-

Cell Lines: SMMC7721 (human hepatocellular carcinoma) and LN229 (human glioblastoma).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds for 48 hours.

-

Cell Viability Measurement: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)[5]

-

Cell Line: A2780/DDP (cisplatin-resistant human ovarian cancer).

-

Treatment: Cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

-

Staining: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.

Mandatory Visualization

Signaling Pathways

The bioactive compounds from Tripterygium wilfordii are known to modulate several key signaling pathways involved in inflammation, immunosuppression, and cancer. The following diagrams illustrate these pathways.

Caption: NF-κB Signaling Pathway Inhibition by T. wilfordii Alkaloids.

Caption: Apoptosis Induction by Triptolide via Intrinsic and Extrinsic Pathways.

Experimental Workflow

Caption: General Workflow for In Vitro Bioactivity Screening of T. wilfordii Alkaloids.

Conclusion and Future Directions

The available in vitro data, primarily from studies on the total alkaloid extracts of Tripterygium wilfordii and its prominent constituents, reveal potent immunosuppressive, anti-inflammatory, and cytotoxic activities. These effects are often mediated through the inhibition of the NF-κB signaling pathway and the induction of apoptosis in target cells.

While this compound itself did not show potent NF-κB inhibitory activity in the cited study, the broader bioactivity of the plant's alkaloid fraction suggests that this compound may possess other, yet uncharacterized, biological effects or could contribute to the overall therapeutic profile through synergistic interactions with other compounds.

Future research should focus on:

-

Comprehensive Bioactivity Screening of Isolated this compound: A broader range of in vitro assays is needed to fully characterize the cytotoxic, anti-inflammatory, and immunosuppressive potential of purified this compound across various cell lines.

-

Mechanism of Action Studies: In-depth investigations are required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Synergy Studies: Investigating the potential synergistic or antagonistic effects of this compound in combination with other bioactive compounds from Tripterygium wilfordii will be crucial for understanding its role in the plant's overall therapeutic efficacy.

This technical guide provides a foundation for researchers and drug development professionals to build upon, highlighting both the knowns and the significant knowledge gaps in the in vitro bioactivity of this compound. Further targeted research is essential to unlock the full therapeutic potential of this and other related alkaloids from Tripterygium wilfordii.

References

Wilfornine A: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A, a prominent sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has garnered significant interest within the scientific community for its potent biological activities. Traditionally used in Chinese medicine for a variety of inflammatory and autoimmune conditions, recent research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth overview of the identified and putative therapeutic targets of this compound, its mechanisms of action, and detailed experimental methodologies for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways implicated in oncogenesis, inflammation, and drug resistance. Its multi-target profile suggests a broad therapeutic window for a range of complex diseases.

Reversal of Multidrug Resistance in Cancer via P-glycoprotein Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). This compound has been identified as a competitive inhibitor of P-gp.[1] By binding to P-gp, this compound blocks the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and restoring sensitivity in resistant cancer cells.[1][2] Molecular docking studies have suggested that this compound interacts with key residues within the P-gp transmembrane domain.[2]

Anti-inflammatory and Immunosuppressive Effects

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its aberrant activation is a hallmark of many chronic inflammatory diseases. This compound, as a key alkaloid from Tripterygium wilfordii, is understood to suppress the activation of the NF-κB pathway. This inhibition is thought to occur by preventing the nuclear translocation of the p65 subunit, a crucial step in the activation of NF-κB target genes that encode pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK1/2 pathway, plays a central role in cellular processes such as proliferation, differentiation, and inflammation. The therapeutic effects of this compound are also attributed to its ability to modulate the MAPK pathway. By inhibiting the phosphorylation of key kinases like ERK1/2, this compound can attenuate the downstream signaling that leads to inflammatory responses and cellular proliferation.

Anti-Cancer Activity through Modulation of Oncogenic Signaling

In the context of cancer, particularly in overcoming resistance to conventional therapies, alkaloids from Tripterygium wilfordii have demonstrated the ability to target the Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[3] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. This compound is implicated in the dephosphorylation of key components of this axis, including EGFR and JAK1/2, and the subsequent suppression of downstream signaling through PI3K-AKT and ERK-MAPK.[3]

Quantitative Data on this compound and Related Compounds

While specific IC50 and binding affinity values for this compound are not extensively available in the public domain, the following table summarizes the available quantitative data and provides context with data from other inhibitors of the same targets.

| Target | Compound | Assay Type | Cell Line | IC50 / ΔG | Reference |

| P-glycoprotein (P-gp) | This compound | Calcein-AM efflux | ABCB1/Flp-InTM-293 | Concentration-dependent inhibition | [1] |

| EGFR | T. wilfordii Alkaloids | Molecular Docking | - | ΔG ≤ −7 kcal/mol (predicted) | [3] |

| JAK1 | T. wilfordii Alkaloids | Molecular Docking | - | ΔG ≤ −7 kcal/mol (predicted) | [3] |

| JAK2 | T. wilfordii Alkaloids | Molecular Docking | - | ΔG ≤ −7 kcal/mol (predicted) | [3] |

| PTPN11 | T. wilfordii Alkaloids | Molecular Docking | - | ΔG ≤ −7 kcal/mol (predicted) | [3] |

| ERK2 | FR180204 (Reference Inhibitor) | Phosphorylation Assay | - | 0.33 µM | [4] |

| STAT3 | Terphenyllin (Reference Inhibitor) | Cell Viability Assay | Gastric Cancer Cells | Concentration-dependent inhibition | [5] |

Detailed Experimental Protocols

P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

This protocol describes a high-throughput method to assess the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the fluorescent substrate calcein.

Materials:

-

P-gp overexpressing cells (e.g., K562/MDR) and parental cells (e.g., K562)

-

Calcein-AM (acetoxymethyl ester)

-

This compound (test compound)

-

Verapamil (positive control)

-

Phosphate-buffered saline (PBS)